

Analytical Method Development Guide: 2-(5-Bromothiophen-2-yl)quinoline (BTQ)

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Compound of Interest

Compound Name: 2-(5-Bromothiophen-2-yl)quinoline

CAS No.: 81216-93-5

Cat. No.: B1273908

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Introduction & Scope

This guide details the analytical method development for **2-(5-Bromothiophen-2-yl)quinoline** (referred to herein as BTQ).[1] This compound represents a class of biaryl heterocycles often utilized as intermediates in organic electronics or as pharmacophores in medicinal chemistry (e.g., antimalarial or kinase inhibitor scaffolds).[1]

Chemical Profile & Challenges[1][2]

- Compound: **2-(5-Bromothiophen-2-yl)quinoline**[1][2]
- Molecular Formula: C₁₃H₈BrNS[1]
- Molecular Weight: 290.18 g/mol [1]
- Physicochemical Nature:
 - Lipophilicity: High (Estimated LogP > 4.0 due to the bromo-thiophene moiety).[1]
 - Basicity: The quinoline nitrogen typically has a pKa ≈ 4.9.[1]

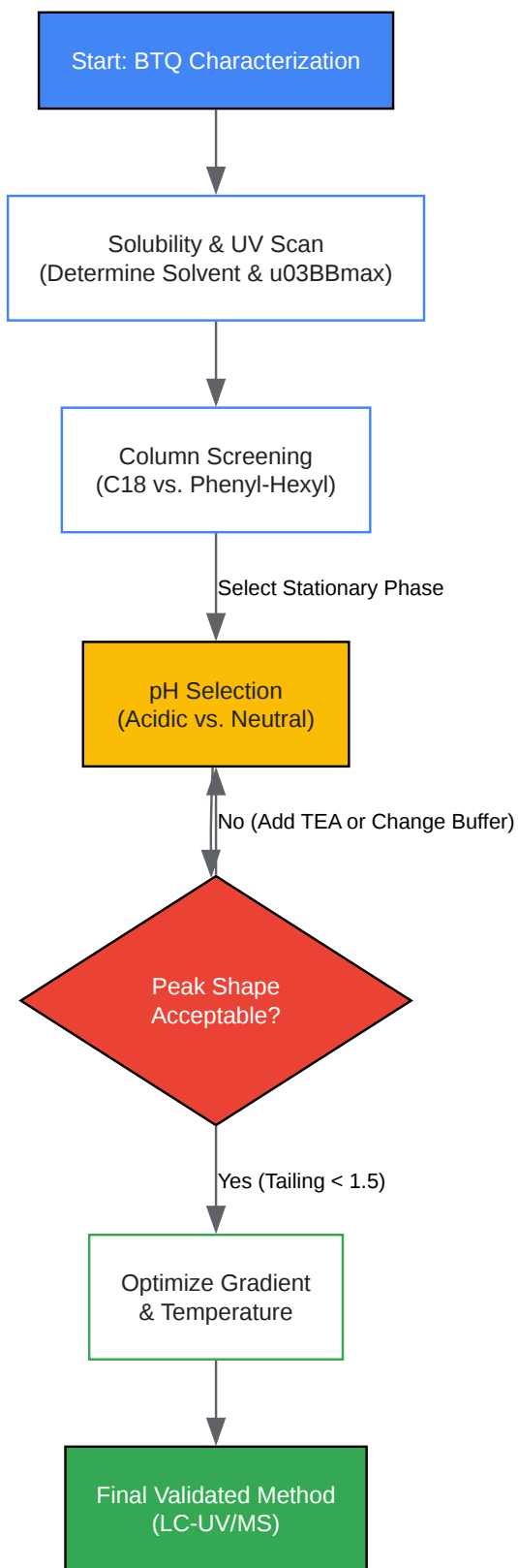
- Solubility: Low in water; soluble in DMSO, Methanol, and Dichloromethane.[1]
- Analytical Challenges:
 - Peak Tailing: The basic quinoline nitrogen interacts with free silanols on silica-based columns, causing tailing.[1]
 - Hydrophobicity: Strong retention on C18 requires high organic content.
 - Stability: Potential for photolytic de-bromination and N-oxidation.

Method Development Strategy (The "Why")

We employ a Quality by Design (QbD) approach. The method is designed to separate BTQ from its synthesis precursors (2-chloroquinoline, 5-bromothiophene-2-boronic acid) and potential degradants.[1]

Decision Tree & Workflow

The following diagram illustrates the logical flow of the method development process, ensuring all critical quality attributes (CQAs) are addressed.



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Figure 1: Analytical Method Development Decision Tree for BTQ.

Physicochemical Characterization Protocol

Before chromatographic separation, the analyte's spectral and solubility properties must be defined.^[1]

UV-Vis Spectral Scan

Objective: Determine the wavelength of maximum absorbance (

) for detection sensitivity.

- Solvent: Methanol.^{[3][4]}
- Concentration: 10 µg/mL.^{[1][4]}
- Scan Range: 200–400 nm.^[1]
- Expected Result: BTQ exhibits extended conjugation. Expect a primary
around 300–320 nm (bathochromic shift from quinoline's 275 nm) and a secondary band
around 254 nm.^[1]
- Selection: Set UV detection to 310 nm for specificity (avoiding simple solvent peaks) and 254
nm for universal impurity detection.

Solubility Profile

Solvent	Solubility	Usage in Method
Water	Insoluble	Weak Mobile Phase (A)
Methanol	Soluble	Diluent / Strong Mobile Phase (B)
Acetonitrile	Soluble	Strong Mobile Phase (B)
DMSO	Highly Soluble	Stock Solution Preparation

Chromatographic Protocol (HPLC-UV/PDA)^[1]

This is the core quantitative method.^[1] We utilize an acidic mobile phase to protonate the quinoline nitrogen (

), ensuring it exists as a single ionic species to improve peak shape and reduce silanol interaction.^[1]

Chromatographic Conditions

- Instrument: HPLC or UHPLC system with PDA detector.
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).^[1]
 - Dimensions: 150 mm x 4.6 mm, 3.5 μ m (HPLC) or 100 mm x 2.1 mm, 1.7 μ m (UHPLC).^[1]
 - Rationale: High carbon load required for retention of the lipophilic thiophene-quinoline core.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).^[1]
- Mobile Phase B: Acetonitrile (ACN).
 - Note: ACN is preferred over Methanol to reduce system backpressure and improve peak symmetry for brominated compounds.
- Flow Rate: 1.0 mL/min (Standard HPLC).
- Column Temperature: 35°C (Improves mass transfer).^[1]
- Injection Volume: 5–10 μ L.
- Detection: 310 nm (Quantitation), 200–400 nm (Spectral Purity).^[1]

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Initial Equilibration
2.0	90	10	Isocratic Hold (Solvent front)
12.0	10	90	Linear Gradient (Elution of BTQ)
15.0	10	90	Wash Step (Elute dimers)
15.1	90	10	Return to Initial
20.0	90	10	Re-equilibration

LC-MS/MS Protocol (Impurity Identification)

For structural confirmation and impurity profiling, Mass Spectrometry is required.[1] The bromine atom provides a distinct isotopic signature (

and

in a 1:1 ratio).[1]

Mass Spectrometry Settings

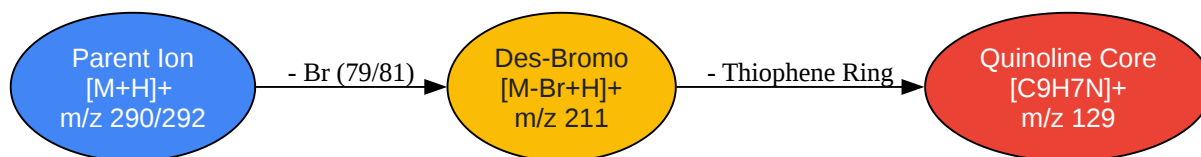
- Ionization Source: Electrospray Ionization (ESI).[1]
- Polarity: Positive Mode (+).
 - Rationale: Quinoline nitrogen is easily protonated .[1]
- Analyzer: Q-TOF or Triple Quadrupole.[1]
- Source Parameters:
 - Capillary Voltage: 3.5 kV.

- Gas Temperature: 350°C.[1]
- Nebulizer: 40 psi.

Fragmentation Pathway (MS/MS)

Understanding fragmentation aids in identifying degradants.[1]

- Parent Ion:
290/292 (1:1 doublet).[1]
- Primary Fragment: Loss of Bromine (211).[1]
- Secondary Fragment: Cleavage of the thiophene-quinoline bond.



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Figure 2: Proposed MS/MS fragmentation pathway for BTQ.[1]

Validation Framework (ICH Q2)

The method must be validated to ensure reliability.

- Specificity: Inject blank, placebo, and individual impurity standards (e.g., 2-chloroquinoline). Ensure Resolution () > 1.5 between all peaks.[1]
- Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

must be

.

- Accuracy: Spike recovery at 80%, 100%, and 120%. Acceptance: 98.0% – 102.0%.
- Precision:
 - Repeatability: 6 injections of 100% standard (RSD 2.0%).^[1]
 - Intermediate Precision: Different day/analyst/column.
- LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1.

Stability Indicating Assay (Forced Degradation)^[1]

To prove the method can detect degradation products, subject the sample to stress conditions.

^[1]

- Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
- Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.
- Oxidation: 3%
, Room Temp, 2 hours.^[1] (Likely to form N-oxide on quinoline).^[1]
- Photolytic: UV light exposure (1.2 million lux hours).^[1] (Critical: Check for de-bromination).

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